

An In-Depth Technical Guide to 3-Decanone: Structural Formula and Isomerism

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Compound of Interest

Compound Name: 3-Decanone

Cat. No.: B1198406

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Abstract: This technical guide provides a comprehensive overview of **3-decanone** (ethyl heptyl ketone), a medium-chain aliphatic ketone. It details the compound's structural formula, chemical identity, and physicochemical properties. A significant focus is placed on the concept of isomerism as it relates to the molecular formula $C_{10}H_{20}O$, covering constitutional isomers (positional, functional group, and skeletal) and the stereochemical considerations for related structures. Furthermore, this document outlines relevant experimental protocols for the synthesis and analysis of **3-decanone** and its isomers, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Structural Formula and Chemical Identity

3-Decanone, systematically named decan-3-one, is a saturated ketone with a ten-carbon aliphatic chain.^{[1][2][3]} Its structure is characterized by a carbonyl functional group ($C=O$) located at the third carbon position.^[4] This positioning results in an asymmetrical ketone with an ethyl group on one side of the carbonyl and a heptyl group on the other.^{[1][3]} The molecular formula for **3-decanone** is $C_{10}H_{20}O$, and its molecular weight is approximately 156.27 g/mol .^{[1][5]} The carbonyl carbon is sp^2 hybridized, resulting in a trigonal planar geometry around that center.^[2]

Identifier	Value
IUPAC Name	decan-3-one[1]
Synonyms	Ethyl heptyl ketone, Ethyl n-heptyl ketone[3]
CAS Number	928-80-3[1][3]
Molecular Formula	C ₁₀ H ₂₀ O[1][3]
Molecular Weight	156.27 g/mol
SMILES	CCCCCCCC(=O)CC[1]
InChI Key	XJLDYKIEURAVBW-UHFFFAOYSA-N[1][3]

Table 1: Chemical Identifiers for 3-Decanone.

Physicochemical and Spectroscopic Properties

3-Decanone is a colorless to pale yellow liquid at room temperature with a characteristic fruity, floral, and waxy odor.[4][6][7] It is practically insoluble in water but soluble in organic solvents like ethanol and fats.[1][4] Its physical properties are critical for its application in flavors and fragrances and for designing separation and purification protocols.

Property	Value	Reference
Melting Point	-4 to -3 °C	[5]
Boiling Point	204-205 °C	[5]
Density	0.825 g/mL at 25 °C	[5]
Refractive Index	1.4240 at 20 °C	[5]
Flash Point	62 °C (143.6 °F)	
Vapor Pressure	0.449 mmHg at 25 °C	[6]

Table 2: Quantitative
Physicochemical Properties of
3-Decanone.

Spectroscopic Data: The structural elucidation of **3-decanone** relies on standard spectroscopic techniques.

Spectroscopy	Key Features
Infrared (IR)	Strong, sharp absorption peak around 1715–1725 cm^{-1} characteristic of a C=O (carbonyl) stretch in an aliphatic ketone.[8][9]
Mass Spectrometry (MS)	Electron ionization (EI) mass spectra show characteristic fragmentation patterns with major ions at m/z ratios of 57, 72, 29, and 43.[1][10]
^{13}C NMR	A signal in the range of 200-215 ppm is indicative of the carbonyl carbon. Other signals appear in the aliphatic region.
^1H NMR	Signals corresponding to the ethyl and heptyl chains, with protons alpha to the carbonyl group (on C2 and C4) typically appearing around 2.4 ppm.

Table 3: Key Spectroscopic Data for 3-Decanone.

Isomerism

Isomers are molecules that share the same molecular formula but have different arrangements of atoms.[11] For the molecular formula $\text{C}_{10}\text{H}_{20}\text{O}$, a wide variety of isomers exist, which can be broadly classified into constitutional isomers and stereoisomers.

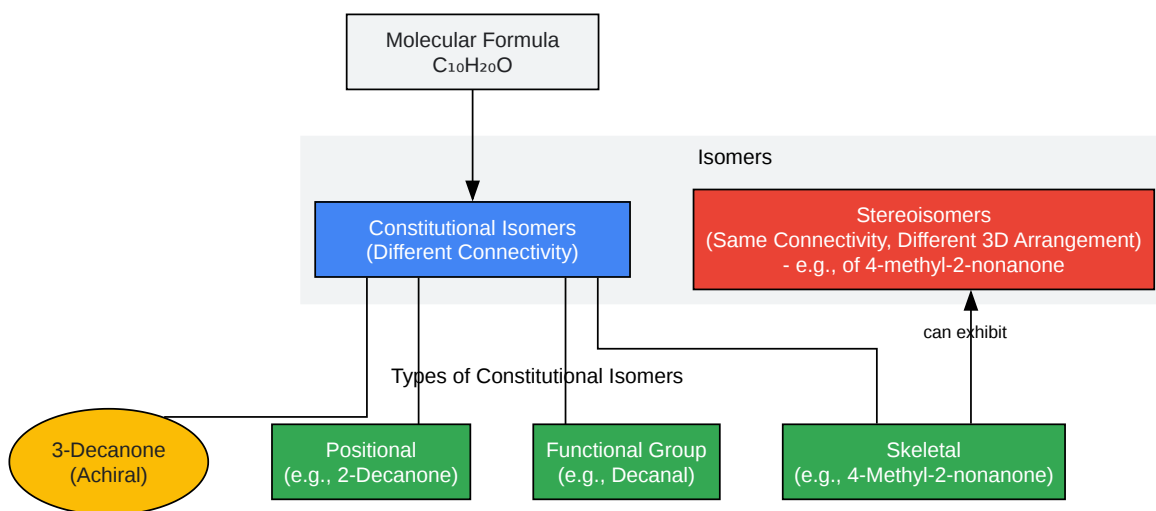
3.1. Constitutional Isomers Constitutional (or structural) isomers have different atomic connectivity.[11][12] **3-Decanone** has numerous constitutional isomers, including other ketones, aldehydes, cyclic compounds, and unsaturated alcohols.

- **Positional Isomers:** These isomers differ only in the position of the functional group. The positional isomers of **3-decanone** are other decanones where the carbonyl group is at a different position.[2] The close boiling points of these isomers can make them difficult to separate by simple distillation.[13]

- 2-Decanone (Methyl octyl ketone): CAS 693-54-9.[2][14]
- 4-Decanone (Propyl hexyl ketone): CAS 624-16-8.[2][15]
- 5-Decanone (Butyl pentyl ketone): CAS 820-29-1.[4]
- Functional Group Isomers: These isomers have different functional groups.[9][11] Examples for $C_{10}H_{20}O$ include:
 - Decanal: An aldehyde containing a ten-carbon chain.
 - Cyclic Ethers: Such as 2-octyloxirane.
 - Unsaturated Alcohols: Such as decen-1-ol.
 - Cyclic Alcohols: Such as cyclodecanol.
- Skeletal Isomers: These isomers have different carbon chain arrangements (branching). For example, 4-methyl-2-nonanone is a skeletal isomer of **3-decanone**.

3.2. Stereoisomerism Stereoisomers have the same atomic connectivity but differ in the spatial arrangement of atoms.

- **3-Decanone**: The **3-decanone** molecule itself is achiral. It does not have a stereocenter and therefore does not have enantiomers.
- Isomers of **3-Decanone**: Many constitutional isomers of **3-decanone** are chiral and can exist as enantiomers or diastereomers. For instance, a skeletal isomer like 4-methyl-2-nonanone has a chiral center at the C4 position and thus exists as a pair of enantiomers (R- and S-forms).



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Fig. 1: Logical relationships of **3-decanone** and its isomers.

Experimental Protocols

4.1. Synthesis of **3-Decanone** While **3-decanone** is commercially available, several synthetic routes can be employed for its preparation in a laboratory setting.

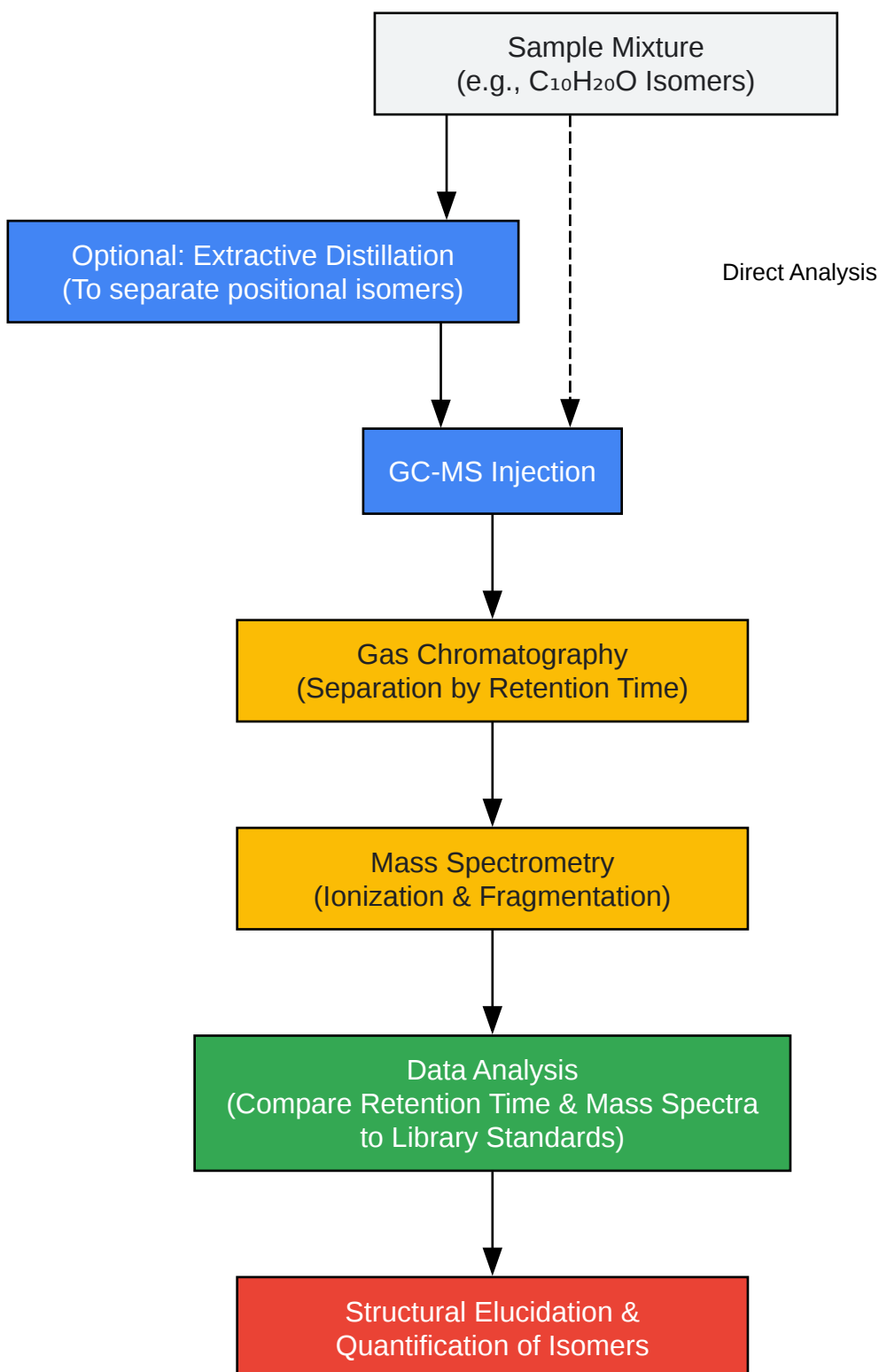
- Method: Palladium(II)-Catalyzed Wacker-Oxidation of 1-Decene[7]
 - Reaction Setup: A reaction vessel is charged with a solvent system, typically a mixture of dimethylformamide (DMF) and water.
 - Catalyst Addition: Palladium(II) chloride ($PdCl_2$) and a co-catalyst, such as copper(II) chloride ($CuCl_2$), are added to the solvent.
 - Substrate Addition: 1-Decene is added to the reaction mixture.

- Oxidation: The mixture is stirred under an oxygen atmosphere (or air) at a controlled temperature. The CuCl_2 reoxidizes the palladium from Pd(0) back to Pd(II) , allowing for a catalytic cycle. The reaction follows Markovnikov's rule, leading to the preferential formation of the ketone at the C2 position (2-decanone). To achieve **3-decanone**, an isomeric starting material like 2-decene would be required, or alternative methods such as Friedel-Crafts acylation or oxidation of 3-decanol would be employed.
- Workup: After the reaction is complete, the mixture is filtered to remove the catalyst. The organic product is extracted using a suitable solvent (e.g., diethyl ether), washed with brine, and dried over an anhydrous salt (e.g., MgSO_4).
- Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure **3-decanone**.

4.2. Isomer Separation and Analysis The analysis of a mixture containing **3-decanone** and its isomers requires robust analytical techniques.

- Protocol: GC-MS Analysis and Extractive Distillation
 - Initial Separation (Optional): For mixtures containing positional isomers with close boiling points, extractive distillation can be employed.^[13] This involves distilling the mixture in the presence of a high-boiling solvent (extractive agent) that alters the relative volatilities of the isomers, facilitating their separation.
 - Sample Preparation: The sample (either the crude mixture or a separated fraction) is diluted in a volatile organic solvent (e.g., hexane or dichloromethane) to an appropriate concentration for GC-MS analysis.
 - Gas Chromatography (GC): The diluted sample is injected into a gas chromatograph equipped with a capillary column (e.g., a non-polar DB-5 or a polar wax column). The isomers are separated based on their boiling points and interactions with the column's stationary phase, resulting in different retention times.
 - Mass Spectrometry (MS): As each component elutes from the GC column, it enters the mass spectrometer. The molecules are ionized (typically by electron ionization), and the resulting fragments are detected.

- Data Analysis: The retention time from the GC provides a preliminary identification, while the mass spectrum provides a molecular "fingerprint." By comparing the obtained mass spectrum with a library database (e.g., NIST), the structure of each isomeric component can be confirmed.^{[1][10]}



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Fig. 2: Experimental workflow for the analysis of **3-decanone** isomers.

Applications and Significance

3-Decanone is recognized for its utility in several fields:

- **Flavor and Fragrance Industry:** Due to its pleasant scent, it is used as a flavoring agent in food products, particularly cheese flavors, and as a component in fruity fragrances.[\[2\]](#)[\[6\]](#)[\[7\]](#)
- **Chemical Intermediate:** It serves as a versatile intermediate in organic synthesis for creating more complex molecules, including heterocyclic compounds and pharmaceutical precursors.[\[2\]](#)
- **Pheromone Research:** The compound has been identified as a component in the secretions of certain insects, making it valuable for research in chemical ecology and the development of pest management strategies.[\[2\]](#)[\[7\]](#)
- **Model Compound:** In academic and industrial research, **3-decanone** serves as a model substrate for studying the reactivity of medium-chain ketones and for developing new synthetic methodologies.[\[2\]](#)

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